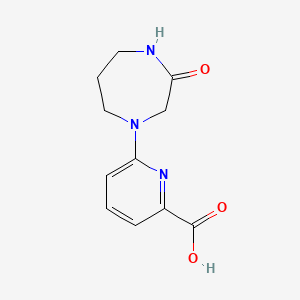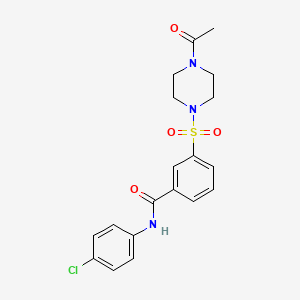
1-(2-Bromo-6-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Bromo-6-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 380225-68-3 . Its molecular weight is 229.07 . The IUPAC name for this compound is 1-(2-bromo-6-methoxyphenyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-6-methoxyphenyl)ethanone” is 1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(2-Bromo-6-methoxyphenyl)ethanone” is a solid at room temperature . More specific physical and chemical properties were not found in the available literature.
Scientific Research Applications
Synthesis of Alpha-Bromoketones
“1-(2-Bromo-6-methoxyphenyl)ethanone” is used in the synthesis of alpha-bromoketones from secondary alcohols . This process involves the use of ammonium bromide and Oxone, providing a new and versatile one-pot strategy .
Bioreduction of 1-(3’-Bromo-2’-Methoxyphenyl)Ethanone
This compound is used in the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone . The process uses a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which can completely convert 100 g/L of 1a to (S)- 1b .
Synthesis of Bromo-1-(1-Phenyl)Ethanone
“1-(2-Bromo-6-methoxyphenyl)ethanone” is used in the synthesis of Bromo-1-(1-phenyl)ethanone . This compound has potential applications in various chemical reactions due to its unique structure .
Synthesis of 2-Bromo-1-(4-Fluorophenyl)Ethanone
This compound is used in the synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone . The resulting product has potential applications in the pharmaceutical industry .
Synthesis of 2-Bromo-1-(3-Fluorophenyl)Ethanone
“1-(2-Bromo-6-methoxyphenyl)ethanone” is used in the synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone . This compound is of interest in the field of medicinal chemistry .
Synthesis of 2-Bromo-1-(4-Chlorophenyl)Ethanone
This compound is used in the synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone . The resulting product is a key intermediate in the synthesis of various pharmaceutical compounds .
Safety and Hazards
Mechanism of Action
Mode of Action
Bromo-methoxyphenyl compounds are known to participate in various chemical reactions, such as the formation of oximes and hydrazones . These reactions involve the interaction of the compound with nucleophiles, leading to the formation of new bonds and changes in the molecular structure.
Biochemical Pathways
Given its structural similarity to other phenolic compounds, it may potentially influence pathways involving phenols .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol ) suggests that it may have favorable absorption and distribution characteristics. The presence of a bromine atom and a methoxy group could potentially influence its metabolism and excretion.
properties
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSKSQWTYYYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)
![N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2996503.png)
![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)
![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)
![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)
![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)
![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)



![1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one](/img/structure/B2996519.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)